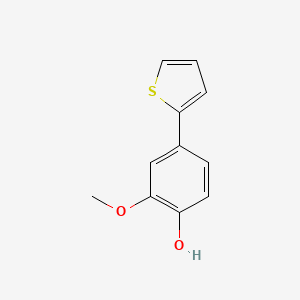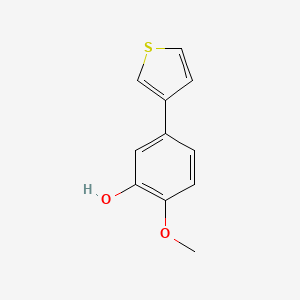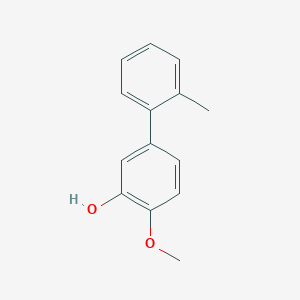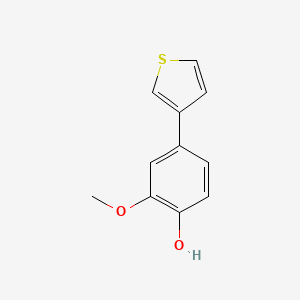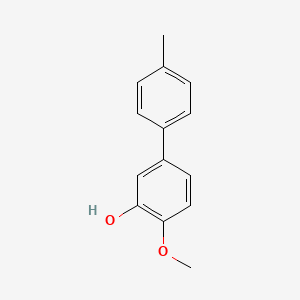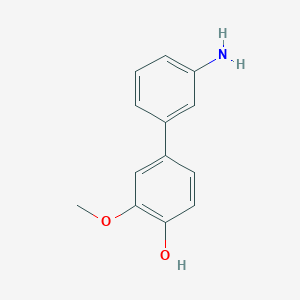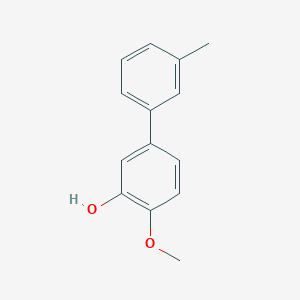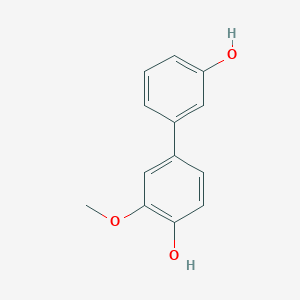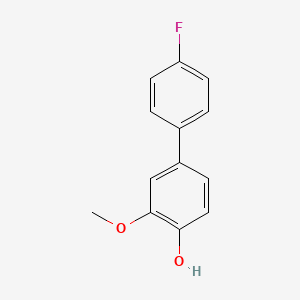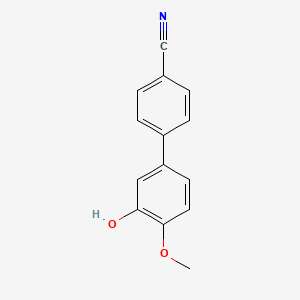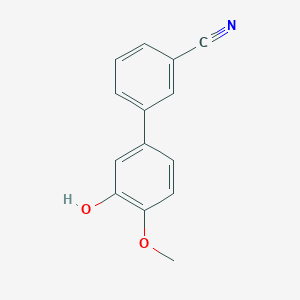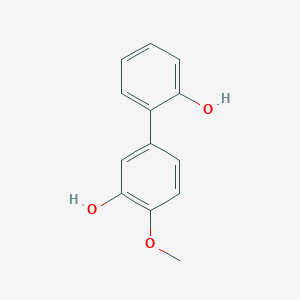
5-(2-Hydroxyphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxyphenyl)-2-methoxyphenol, 95% (also known as 2-hydroxy-5-methoxybenzyl alcohol, or 2-HMBA) is a phenolic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a melting point of 95-97°C and a boiling point of 287-290°C. This compound is soluble in water, alcohol, and other organic solvents. It is used in various laboratory experiments and is often applied to biological and medical research.
Aplicaciones Científicas De Investigación
2-HMBA has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of several compounds, such as 2-hydroxy-5-methoxybenzaldehyde, 5-methoxy-2-hydroxybenzoic acid, and 5-methoxy-2-hydroxybenzamide. It has also been used to synthesize 2-hydroxy-5-methoxybenzyl esters, which are used as intermediates in the synthesis of pharmaceuticals. Furthermore, 2-HMBA has been studied for its potential use in the synthesis of polymers and as a corrosion inhibitor.
Mecanismo De Acción
2-HMBA is thought to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is believed to act by chelating metal ions that are involved in the formation of ROS and RNS. Furthermore, it is thought to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
2-HMBA has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. Furthermore, it has been shown to inhibit the activity of certain enzymes involved in the production of pro-inflammatory mediators. Additionally, it has been found to have an inhibitory effect on the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-HMBA is a useful reagent for laboratory experiments due to its low cost and availability. Furthermore, it is relatively easy to synthesize and purify. However, it is important to note that this compound is highly volatile and flammable and must be handled with caution. Additionally, it is important to use the correct concentrations in order to achieve the desired results.
Direcciones Futuras
There are several potential future directions for research involving 2-HMBA. These include further studies into its potential anti-inflammatory, anti-oxidant, and anti-microbial properties. Additionally, further research could be conducted into its potential use as a corrosion inhibitor and its potential applications in the synthesis of polymers. Furthermore, further studies could be conducted into its potential use in the synthesis of pharmaceuticals. Finally, further studies could be conducted into its potential use as a therapeutic agent for the treatment of certain diseases.
Métodos De Síntesis
2-HMBA is synthesized by the condensation of two molecules of phenol with one molecule of methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out in an aqueous solution. The reaction is typically conducted at a temperature of 70-80°C. The product is then purified by recrystallization.
Propiedades
IUPAC Name |
5-(2-hydroxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13-7-6-9(8-12(13)15)10-4-2-3-5-11(10)14/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRWYRPRVFIBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685416 |
Source


|
| Record name | 4'-Methoxy[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyphenyl)-2-methoxyphenol | |
CAS RN |
1261926-22-0 |
Source


|
| Record name | 4'-Methoxy[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

